molecular formula CClF3OS B110753 Trifluoromethanesulfinyl Chloride CAS No. 20621-29-8

Trifluoromethanesulfinyl Chloride

Cat. No.: B110753
CAS No.: 20621-29-8
M. Wt: 152.52 g/mol
InChI Key: GWBNYWVYPASUBM-UHFFFAOYSA-N
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Description

Trifluoromethanesulfinyl Chloride is a chemical compound with the molecular formula CF₃SOCl. It is known for its unique reactivity and is used in various chemical processes. This compound is particularly notable for its role as a trifluoromethylating agent, which makes it valuable in organic synthesis and industrial applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Reflux and Distillation: The industrial production often involves heating thionyl chloride until reflux, followed by the addition of sodium trifluoromethanesulfinate.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

Trifluoromethanesulfinyl Chloride primarily targets heterocycles, arenes, and heteroarenes . These are organic compounds that play a crucial role in many biological processes. The compound acts as a trifluoromethylating agent, interacting with these targets to induce changes in their structure and function .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This involves the addition of a trifluoromethyl group to the target molecule, altering its properties. This compound can also act as a sulfonating agent for alcohols and a chlorinating agent for carbanions .

Biochemical Pathways

The trifluoromethylation process induced by this compound can affect various biochemical pathways. While the specific pathways depend on the target molecule, the process generally leads to the formation of new compounds with altered properties. These new compounds can then participate in different biochemical reactions, leading to various downstream effects .

Result of Action

The trifluoromethylation of target molecules by this compound can result in significant molecular and cellular effects. For instance, the compound is used in the synthesis of various pharmaceuticals, including drugs with anti-cancer properties . The resulting changes in the target molecules can affect their function, potentially leading to therapeutic effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound is sensitive to moisture and should be stored at low temperatures . Additionally, the presence of other compounds can affect its reactivity and the outcomes of its interactions with target molecules.

Properties

IUPAC Name

trifluoromethanesulfinyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CClF3OS/c2-7(6)1(3,4)5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBNYWVYPASUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CClF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451613
Record name TRIFLUOROMETHYLSULFINYLCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20621-29-8
Record name TRIFLUOROMETHYLSULFINYLCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanesulfinyl Chloride
Reactant of Route 2
Trifluoromethanesulfinyl Chloride
Reactant of Route 3
Trifluoromethanesulfinyl Chloride

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